Decyl 4-(pyren-1-YL)butanoate
Description
Decyl 4-(pyren-1-yl)butanoate is a synthetic ester derivative featuring a pyrene moiety linked via a butanoate spacer to a decyl alkyl chain. Pyrene, a polycyclic aromatic hydrocarbon, is renowned for its strong fluorescence and electronic properties, making its derivatives valuable in materials science, particularly in optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors . The decyl chain enhances solubility in non-polar solvents, facilitating processing in thin-film technologies.
Properties
CAS No. |
849501-57-1 |
|---|---|
Molecular Formula |
C30H36O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
decyl 4-pyren-1-ylbutanoate |
InChI |
InChI=1S/C30H36O2/c1-2-3-4-5-6-7-8-9-22-32-28(31)15-11-12-23-16-17-26-19-18-24-13-10-14-25-20-21-27(23)30(26)29(24)25/h10,13-14,16-21H,2-9,11-12,15,22H2,1H3 |
InChI Key |
RPUOASDSFVSAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyl 4-(pyren-1-YL)butanoate typically involves the esterification of 1-pyrenebutyric acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ester Hydrolysis (Saponification)
Decyl 4-(pyren-1-YL)butanoate, like other esters, can undergo hydrolysis, which can be either acid-catalyzed or base-promoted (saponification) .
Base-Promoted Hydrolysis (Saponification):
-
Mechanism: Saponification involves a nucleophilic acyl substitution mechanism . The hydroxide anion attacks the carbonyl carbon of the ester, leading to a tetrahedral alkoxide intermediate. Subsequently, the carbonyl bond reforms, and an alkoxide leaving group is eliminated, yielding a carboxylic acid . The alkoxide base then deprotonates the carboxylic acid, forming a carboxylate salt and an alcohol (decanol) .
-
Irreversibility: This deprotonation step effectively removes the carboxylic acid from the equilibrium, driving the saponification towards completion and making the reaction irreversible .
Acid-Catalyzed Hydrolysis:
-
Acid-catalyzed hydrolysis is the reverse reaction of esterification. In this process, water acts as a nucleophile, attacking the carbonyl carbon of the ester . This reaction is typically slower than base-promoted hydrolysis and is reversible .
Oxidation
The pyrene moiety in this compound is susceptible to oxidation reactions.
-
Reaction: Pyrene can undergo oxidation, potentially forming reactive intermediates. The reaction conditions often require careful control, including inert atmospheres (e.g., nitrogen or argon) to prevent uncontrolled oxidation.
-
Applications: Oxidation of the pyrene moiety can be useful in polymerization processes.
Esterification
This compound is synthesized through the esterification of 4-(pyren-1-YL)butanoic acid with decanol.
-
Reaction: The reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate the formation of the ester bond.
Reactions Involving the Pyrene Moiety
Pyrene and its derivatives are known for their luminescent properties and are used in various applications ranging from organic electronics to biological imaging.
-
Interaction with Biological Membranes: this compound can interact with biological membranes due to its amphiphilic nature, which is influenced by the hydrophobic decyl chain and the pyrene unit.
-
Intramolecular Pyrene-Pyrene Interactions: Pyrene units can exhibit intramolecular interactions, particularly in polymeric systems . Alkyl spacers and the coiling of the polymer backbone can allow pyrene units to encounter each other even at long distances .
-
Use in Polymer Synthesis: Pyrene-containing monomers can be synthesized and characterized for use in polymer synthesis . These monomers can be incorporated into polythiophenes, which exhibit unique optical properties .
Other Potential Reactions
Given the presence of both the ester and pyrene functionalities, this compound may also participate in:
-
Reduction of the Ester Group: The ester could be reduced to an alcohol using reducing agents like
or
. -
Reactions with Nucleophiles: The carbonyl carbon of the ester is susceptible to nucleophilic attack by various nucleophiles, leading to acyl substitution products.
-
Diels-Alder Reactions: Pyrene can participate in Diels-Alder reactions with suitable dienes due to its aromatic nature.
Scientific Research Applications
Decyl 4-(pyren-1-YL)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of Decyl 4-(pyren-1-YL)butanoate is primarily based on its photophysical properties. The pyrene moiety can absorb light and undergo electronic transitions, making it useful as a fluorescent probe. The ester group can interact with various molecular targets, facilitating the labeling and tracking of biomolecules. The compound’s ability to undergo specific chemical reactions also allows it to be used in various synthetic and analytical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Decyl 4-(pyren-1-yl)butanoate with three structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Benzyl 4-(Pyren-1-YL)Butanoate Derivatives
Structural Features : Benzyl esters, such as the compound in , replace the decyl chain with a benzyl group and integrate a benzoimidazole core. This increases aromaticity and rigidity.
Properties :
- Solubility : Moderate in DCM due to the benzyl group’s intermediate polarity .
- Fluorescence : Reduced quantum yield compared to decyl derivatives, as electron-withdrawing benzyl groups may quench pyrene’s emission.
- Applications : Primarily used as intermediates in synthesizing complex heterocycles for pharmaceutical or supramolecular chemistry .
[3,5-Bis(Dodecyl)-Benzyl]-[3,5-Bis(4-(Pyren-1-YL)Butoxy)-Benzyl]Malonyl Ester-Fullerene C60
Structural Features : This fullerene hybrid () incorporates two pyrenyl-butoxy chains and dodecyl groups on a malonyl ester scaffold, bonded to a C60 core.
Properties :
- Solubility: Limited in polar solvents due to the bulky fullerene and long dodecyl chains; requires halogenated solvents for processing .
- Electronic Behavior: Pyrenyl groups act as electron donors, while the fullerene core accepts electrons, enabling charge transfer for photovoltaic applications. Fluorescence is quenched due to energy transfer to C60 .
- Applications : Organic photovoltaics (OPVs) and molecular electronics.
Octyl 4-(Pyren-1-YL)Butanoate
Structural Features : A shorter-chain analog (octyl instead of decyl).
Properties (inferred from alkyl chain trends):
- Solubility: Lower than decyl derivatives in non-polar solvents due to reduced hydrophobicity.
- Thermal Stability : Higher glass transition temperature (Tg) than decyl esters, as shorter chains decrease molecular flexibility.
- Applications : Less suitable for solution-processed films but useful in rigid matrix composites.
Data Table: Comparative Analysis
Key Research Findings
- Decyl vs. Benzyl Esters : The decyl chain improves solubility and film-forming ability compared to benzyl derivatives, albeit at the cost of reduced thermal stability .
- Fullerene Hybrids: Pyrenyl-butoxy groups in fullerene hybrids enable tunable donor-acceptor systems, though fluorescence is sacrificed for charge-transfer efficiency .
- Chain Length Effects : Longer alkyl chains (e.g., decyl vs. octyl) enhance solubility but lower Tg, critical for flexible electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
